N,N-Diisopropylethylamine

Catalog No.
S588782
CAS No.
7087-68-5
M.F
C8H19N
M. Wt
129.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diisopropylethylamine

CAS Number

7087-68-5

Product Name

N,N-Diisopropylethylamine

IUPAC Name

N-ethyl-N-propan-2-ylpropan-2-amine

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C8H19N/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3

InChI Key

JGFZNNIVVJXRND-UHFFFAOYSA-N

SMILES

CCN(C(C)C)C(C)C

Synonyms

1,1’-Dimethyltriethylamine; Bis(1-methylethyl)ethylamine; DIEA; DIPEA; Diisopropylethylamine; Ethyl-N,N-diisopropylamine; Ethyldiisopropylamine; Huenig’s base; Hunig’s base; Hunig’s reagent; N,N-Bis(1-methylethyl)-N-ethylamine; N,N-Diisopropylethylam

Canonical SMILES

CCN(C(C)C)C(C)C

Base and Proton Scavenger

Diisopropylethylamine acts as a strong base due to its ability to readily accept a proton. This property makes it a crucial tool in various reactions.

  • Amide Coupling

    It serves as a base in the commonly used amide coupling reaction, where an amine and a carboxylic acid are linked to form an amide. The base helps deprotonate the carboxylic acid, making it more reactive for nucleophilic attack by the amine .

  • Proton Scavenger

    Diisopropylethylamine efficiently removes protons generated during reactions, preventing unwanted side reactions and promoting product formation. It's particularly beneficial in reactions involving acidic intermediates .

Non-nucleophilic Base

Unlike many other bases, diisopropylethylamine exhibits minimal nucleophilicity, meaning it has a low tendency to react as a nucleophile. This characteristic makes it desirable for specific reactions where nucleophilic attack on the substrate is undesirable.

  • Alkylation of Secondary Amines

    Diisopropylethylamine facilitates the alkylation of secondary amines to tertiary amines using alkyl halides. The hindered structure of diisopropylethylamine prevents it from competing with the secondary amine for the alkyl group .

  • Organometallic Chemistry

    Its non-nucleophilic nature allows diisopropylethylamine to be used as a base in organometallic reactions where nucleophilic attack on the metal center needs to be avoided .

Other Applications

Beyond the aforementioned roles, diisopropylethylamine finds application in various other areas of scientific research:

  • Catalyst

    It acts as a catalyst in specific reactions, such as the vinyl sulfone synthesis .

  • Ligand precursor

    Its structure can be modified to create ligands used in homogeneous catalysis .

  • Solvent

    Due to its solubility properties, diisopropylethylamine can be used as a solvent in some research settings .

N,N-Diisopropylethylamine is an organic compound classified as a tertiary amine and is commonly referred to as Hünig's base, named after the German chemist Siegfried Hünig. This compound features a central nitrogen atom bonded to two isopropyl groups and one ethyl group, creating significant steric hindrance around the nitrogen. This configuration results in a lone pair of electrons on the nitrogen that can interact with small electrophiles, such as protons, while limiting its reactivity with larger electrophiles due to steric effects. Pure N,N-Diisopropylethylamine appears as a colorless liquid, although commercial samples may exhibit a slight yellow tint. It has a boiling point of approximately 127 °C and a density of 0.742 g/mL .

  • Flammability: Flammable liquid with a flash point of 32 °C [].
  • Toxicity: May cause skin, eye, and respiratory tract irritation.
  • Reactivity: Reacts with strong acids and oxidizers.
, including:

  • Amide Coupling Reactions: It acts as a proton scavenger in the coupling of carboxylic acids (often activated) with nucleophilic amines, thereby facilitating the formation of amides without competing for nucleophilic attack .
  • Alkylation Reactions: The compound is employed selectively to convert secondary amines into tertiary amines by alkyl halides, minimizing unwanted side reactions that typically lead to quaternary ammonium salts .
  • Transition Metal-Catalyzed Cross-Coupling: It serves as a base in reactions such as Heck and Sonogashira couplings, enhancing the efficiency of these transformations .
  • Swern Oxidation: Although triethylamine is often used in this context, N,N-Diisopropylethylamine can also function effectively as a hindered base in Swern oxidations .

While N,N-Diisopropylethylamine does not have significant biological activity itself, it plays a crucial role in organic synthesis processes that may lead to biologically active compounds. Its low nucleophilicity and steric hindrance make it particularly useful in peptide synthesis and other pharmaceutical applications where unwanted side reactions must be minimized .

The traditional synthesis of N,N-Diisopropylethylamine involves the alkylation of diisopropylamine with diethyl sulfate. This method allows for the introduction of the ethyl group while maintaining the integrity of the diisopropyl groups. The compound can be further purified through distillation using potassium hydroxide or calcium hydride if necessary .

N,N-Diisopropylethylamine is widely used in organic chemistry for various applications:

  • As a Base: It acts as a strong base in numerous organic reactions, particularly where steric hindrance is advantageous.
  • In Peptide Synthesis: The compound is utilized as a proton scavenger to facilitate peptide coupling reactions effectively .
  • In Organic Synthesis: It serves as an essential reagent for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Research has indicated that N,N-Diisopropylethylamine can form complexes with various substrates, influencing reaction pathways and outcomes. For instance, it has been shown to facilitate the synthesis of specific heterocyclic compounds when reacted with disulfur dichloride under catalytic conditions . Additionally, studies have explored its role in enhancing the efficiency of enzymatic reactions when used alongside lipase catalysts .

N,N-Diisopropylethylamine shares structural similarities with several other hindered bases. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TriethylamineTertiary amineStronger base than N,N-Diisopropylethylamine; less sterically hindered.
2,2,6,6-TetramethylpiperidineHindered amineExcellent proton scavenger; more bulky than DIPEA.
DiisopropylamineSecondary amineLess sterically hindered; more reactive than DIPEA.

N,N-Diisopropylethylamine's unique combination of steric hindrance and low nucleophilicity makes it particularly valuable in applications where these properties are desired. Its effectiveness in minimizing side reactions distinguishes it from other similar compounds like triethylamine and diisopropylamine .

XLogP3

2.2

Boiling Point

126.5 °C

UNII

5SIQ15721L

GHS Hazard Statements

Aggregated GHS information provided by 2465 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2465 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 2464 of 2465 companies with hazard statement code(s):;
H225 (97.77%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (92.13%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (96.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (91.68%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (91.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

7087-68-5

Wikipedia

N,N-diisopropylethylamine

General Manufacturing Information

2-Propanamine, N-ethyl-N-(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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